2-Ethylacrolein

描述

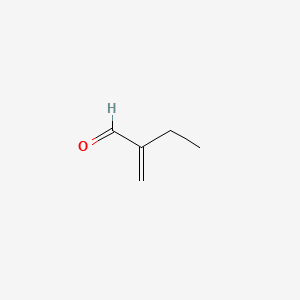

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-methylidenebutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-3-5(2)4-6/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLDCZYTIPCVMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1029205 | |

| Record name | 2-Methylenebutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with a pungent odor; [Alfa Aesar MSDS] | |

| Record name | 2-Methylenebutanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

36.4 [mmHg] | |

| Record name | 2-Methylenebutanal | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10916 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

922-63-4 | |

| Record name | Ethylacrolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Ethylacrolein | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylenebutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethylacrolein: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, reactivity, and synthesis of this compound (CAS No. 922-63-4). The information is curated for professionals in research and development, with a focus on data-driven insights and experimental context.

Chemical Identity and Structure

This compound, also known as 2-methylenebutanal, is an α,β-unsaturated aldehyde.[1][2][3][4] Its structure consists of a vinyl group attached to a carbonyl carbon, with an ethyl substituent on the α-carbon. This arrangement of functional groups dictates its chemical reactivity, particularly its nature as an electrophile and a dienophile in various organic reactions.

The chemical structure can be represented by the following diagram:

References

A Comprehensive Technical Guide to the Physical Properties of 2-Ethylacrolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Ethylacrolein (CAS No. 922-63-4), a key intermediate in various organic syntheses. The information presented herein is intended to support research, development, and quality control activities by providing reliable physical data and standardized experimental methodologies.

Core Physical and Chemical Properties

This compound is a colorless, flammable liquid with a pungent odor.[1] It is an unsaturated aldehyde with the molecular formula C₅H₈O.[1][2] Its structure, featuring a conjugated system of a carbonyl group and a carbon-carbon double bond, dictates its reactivity and physical characteristics. Due to its reactivity and sensitivity to air, it is often supplied with a stabilizer, such as hydroquinone.[1][3][4]

Table 1: General and Molar Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methylidenebutanal | [1][4][5] |

| Synonyms | 2-Ethylpropenal, 2-Methylenebutanal, Ethacrolein | [5][6][7] |

| CAS Number | 922-63-4 | [1][2][3][6][7] |

| Molecular Formula | C₅H₈O | [1][2][7] |

| Molecular Weight | 84.12 g/mol | [1][3][5][6][7][8] |

| Physical State | Liquid | [3][8] |

| Appearance | Colorless Liquid | [9] |

Table 2: Thermodynamic and Physical State Properties of this compound

| Property | Value | Conditions | Source(s) |

| Boiling Point | 92-93 °C | at 760 mmHg | [1][3][4][7][10] |

| Melting Point | -101 °C | [7] | |

| Density | 0.859 g/mL | at 25 °C | [3][8][10] |

| Vapor Pressure | 36.4 - 51.49 mmHg | at 25 °C (estimated) | [5][11] |

| Flash Point | 1 °C (33.8 - 34.0 °F) | Closed Cup | [1][10][11] |

| Refractive Index | 1.425 | at 20 °C | [3][10] |

Table 3: Solubility and Partitioning Properties of this compound

| Property | Value | Conditions | Source(s) |

| Solubility in Water | Insoluble/Immiscible (estimated at 1.121e+004 mg/L) | at 25 °C | [1][4][8][11] |

| Solubility in Organic Solvents | Soluble in alcohol | [1][4][11] | |

| logP (o/w) | 1.240 | [11] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on internationally recognized standards such as the OECD Guidelines for the Testing of Chemicals and ASTM standard test methods.

Determination of Boiling Point (OECD TG 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the atmospheric pressure. For a volatile substance like this compound, distillation or the capillary method are suitable.

Method: Simple Distillation

-

Apparatus Setup: Assemble a simple distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

-

Sample Preparation: Place a known volume of this compound into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Temperature Measurement: Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: As the liquid boils and the vapor condenses, record the temperature at which a steady distillation rate is achieved. This stable temperature is the boiling point. The atmospheric pressure should also be recorded.

Determination of Density (OECD TG 109 / ASTM D3505)

Density is the mass per unit volume of a substance. For liquids, this is commonly determined using a pycnometer or a digital density meter.

Method: Pycnometry

-

Apparatus: A calibrated pycnometer (a glass flask with a precise volume), a thermostatically controlled water bath, and an analytical balance.

-

Calibration: Determine the exact volume of the pycnometer by filling it with deionized water of a known temperature and density and weighing it.

-

Sample Measurement:

-

Clean and dry the pycnometer thoroughly.

-

Equilibrate the this compound sample to a constant temperature (e.g., 25°C) in the water bath.

-

Fill the pycnometer with the temperature-equilibrated sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer back into the water bath to ensure the temperature is stable.

-

Carefully remove any excess liquid from the capillary opening.

-

Weigh the filled pycnometer.

-

-

Calculation: The density is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Determination of Water Solubility (OECD TG 105)

The water solubility of a substance is its saturation mass concentration in water at a given temperature. The flask method is a common approach.

Method: Flask Method

-

Sample Preparation: Add an excess amount of this compound to a flask containing deionized water.

-

Equilibration: Seal the flask and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to achieve saturation.

-

Phase Separation: Allow the mixture to stand at the same constant temperature until the aqueous and organic phases have completely separated. Centrifugation can be used to expedite this process.

-

Sampling: Carefully extract a sample from the center of the aqueous phase, ensuring no undissolved organic material is included.

-

Analysis: Determine the concentration of this compound in the aqueous sample using a suitable analytical technique, such as gas chromatography (GC).

-

Calculation: The water solubility is expressed as the mass of the solute per volume or mass of the solution.

Determination of Vapor Pressure (OECD TG 104 / ASTM D2879)

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature. The isoteniscope method is a standard procedure.

Method: Isoteniscope Method

-

Apparatus: An isoteniscope, which is a specialized apparatus for measuring vapor pressure by balancing the vapor pressure of the sample against a known pressure of an inert gas.

-

Sample Preparation: Introduce the this compound sample into the isoteniscope. Remove any dissolved gases by gently boiling the sample at a reduced pressure.

-

Measurement:

-

Place the isoteniscope in a constant temperature bath.

-

Adjust the pressure of an inert gas (e.g., nitrogen) in the system to balance the vapor pressure of the sample. The balance point is indicated when the liquid levels in the U-tube manometer of the isoteniscope are equal.

-

Record the temperature and the corresponding pressure of the inert gas.

-

-

Data Collection: Repeat the measurement at several different temperatures to establish the vapor pressure curve.

Visualizing Experimental Workflows

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical substance like this compound.

Caption: Workflow for Physical Property Characterization of this compound.

References

- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 2. vernier.com [vernier.com]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 5. knowledge.reagecon.com [knowledge.reagecon.com]

- 6. store.astm.org [store.astm.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. oecd.org [oecd.org]

- 9. benchchem.com [benchchem.com]

- 10. oecd.org [oecd.org]

- 11. store.astm.org [store.astm.org]

2-Ethylacrolein: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of a Versatile C5 Aldehyde in Organic Synthesis and Chemical Safety

Abstract

2-Ethylacrolein (CAS No: 922-63-4) is a reactive α,β-unsaturated aldehyde that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic aldehyde and a Michael acceptor system, makes it a versatile precursor for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in the total synthesis of natural products, and critical safety and handling procedures. This document is intended for researchers, scientists, and professionals in the field of drug development who may utilize or encounter this compound in their work.

Chemical and Physical Properties

This compound is a clear, colorless to slightly yellow liquid characterized by a pungent odor. It is highly flammable and air-sensitive, necessitating careful storage and handling. Due to its propensity to polymerize, it is often supplied with a stabilizer, such as hydroquinone (B1673460).

A summary of its key quantitative properties is provided in Table 1.

| Property | Value | References |

| CAS Number | 922-63-4 | [1][2][3][4][5] |

| Molecular Formula | C₅H₈O | [3][5] |

| Molecular Weight | 84.12 g/mol | [1][2][3] |

| IUPAC Name | 2-methylidenebutanal | |

| Synonyms | 2-Ethylpropenal, 2-Methylenebutyraldehyde, Ethacrolein | [2][4] |

| Appearance | Clear, colorless to slightly yellow liquid with a pungent odor | [3] |

| Boiling Point | 92-93 °C (198-199 °F) | [1][3] |

| Density | 0.859 g/mL at 25 °C | |

| Flash Point | 1 °C (34 °F) - closed cup | [1][3] |

| Solubility | Insoluble in water; Soluble in alcohol | |

| Refractive Index | n20/D 1.425 |

Synthesis of this compound

This compound is typically synthesized via an aldol (B89426) condensation reaction between n-butyraldehyde and formaldehyde (B43269). The reaction is catalyzed by a secondary amine, often in the presence of a Lewis acid to improve selectivity and yield.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented synthesis method and provides a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

n-Butyraldehyde

-

Formaldehyde (35-40% solution or paraformaldehyde)

-

Di-n-butylamine

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Hydroquinone (or other polymerization inhibitor)

-

Reaction vessel (e.g., 500 mL round-bottom flask) equipped with a stirrer, dropping funnel, and temperature control.

Procedure:

-

Charging the Reactor: To a 500 mL reaction vessel, add n-butyraldehyde (144 g) and formaldehyde solution (171 g, 35%).

-

Catalyst Preparation: In a separate container, prepare a mixture of di-n-butylamine (14.4 g) and B(C₆F₅)₃ (7.2 g).

-

Reaction: Begin stirring the n-butyraldehyde and formaldehyde mixture. Control the temperature of the reaction vessel to 40-60 °C.

-

Catalyst Addition: Slowly add the catalyst mixture dropwise to the reaction vessel over a period of time, maintaining the temperature between 40-60 °C.

-

Reaction Monitoring: After the addition is complete, continue stirring the mixture at 40-60 °C for 2-4 hours. The reaction progress can be monitored by techniques such as Gas Chromatography (GC) to determine the conversion of reactants and the formation of the product.

-

Workup:

-

Once the reaction is complete, stop the stirring and allow the mixture to stand, which will result in the separation of layers.

-

Separate the organic layer.

-

Add a polymerization inhibitor, such as hydroquinone (0.1-0.5% by weight of the organic layer), to the organic layer to prevent polymerization of the product.

-

-

Purification:

-

Purify the crude this compound by distillation under normal pressure.

-

Collect the fraction boiling at approximately 92-93 °C.

-

-

Storage: Add a small amount of a polymerization inhibitor (e.g., 0.1-0.5% hydroquinone) to the purified product for storage. Store in a cool, dark, and well-ventilated area in a tightly sealed container.

Applications in Organic Synthesis

This compound is a valuable intermediate in various organic transformations, largely due to its conjugated system which makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions.

Role in the Total Synthesis of (±)-Tabersonine

A significant application of this compound is in the total synthesis of complex natural products, such as the Aspidosperma alkaloid (±)-tabersonine. In this synthesis, this compound participates in a crucial [4+2] cycloaddition (Diels-Alder) reaction.

References

- 1. CN109096074B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. EP0058927B1 - Process for the preparation of alpha-alkyl acroleines - Google Patents [patents.google.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. This compound, 90% Technical Grade [benchchem.com]

- 5. Michael Reaction | NROChemistry [nrochemistry.com]

synthesis of 2-Ethylacrolein from n-butyraldehyde and formaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of 2-ethylacrolein from the base-catalyzed aldol (B89426) condensation of n-butyraldehyde and formaldehyde (B43269). This key chemical intermediate finds significant application in the synthesis of various organic molecules, including pharmaceuticals and pesticides.[1] This document outlines the prevalent synthetic methodologies, with a focus on a high-yield process utilizing a mixed catalyst system of di-n-butylamine and tris(pentafluorophenyl)borane (B72294). Detailed experimental protocols, quantitative data summaries, and a visualization of the reaction pathway are presented to facilitate understanding and replication by researchers in organic synthesis and drug development.

Introduction

This compound (C₅H₈O) is an α,β-unsaturated aldehyde that serves as a versatile building block in organic synthesis.[2] Its structure, featuring both an aldehyde functional group and a reactive double bond, allows for its participation in a variety of chemical transformations, including Diels-Alder reactions and Michael additions.[2][3] The primary industrial route to this compound involves the aldol condensation of n-butyraldehyde and formaldehyde. This reaction, while conceptually straightforward, requires careful optimization of catalysts and reaction conditions to maximize yield and purity while minimizing the formation of byproducts.[2]

This guide focuses on a robust and efficient method for the synthesis of this compound, providing the necessary technical details for its successful implementation in a laboratory setting.

Reaction Mechanism and Catalysis

The synthesis of this compound from n-butyraldehyde and formaldehyde proceeds via a base-catalyzed aldol condensation mechanism. The reaction is typically initiated by a secondary amine, which acts as a base to deprotonate the α-carbon of n-butyraldehyde, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated aldehyde, this compound.

A highly effective catalytic system for this transformation employs a mixture of a secondary amine, such as di-n-butylamine, and a Lewis acid, tris(pentafluorophenyl)borane (B(C₆F₅)₃). The di-n-butylamine facilitates the enolate formation, while the Lewis acid likely activates the formaldehyde carbonyl group, enhancing its electrophilicity and promoting the condensation reaction. This dual catalytic approach has been shown to provide high yields and product purity.[4]

Experimental Protocol

The following protocol is based on a high-yield synthesis method adapted from patent literature.[4][5]

Materials:

-

n-Butyraldehyde

-

Paraformaldehyde or 35-40% formaldehyde solution[4]

-

Di-n-butylamine

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Hydroquinone (B1673460) (or other polymerization inhibitor like p-hydroxyanisole or 2,6-di-tert-butylphenol)[4]

-

Reaction vessel (e.g., 500mL three-necked flask) equipped with a stirrer, dropping funnel, and thermometer.

Procedure:

-

Charging the Reactor: To a 500mL reaction flask, add n-butyraldehyde and paraformaldehyde.[4] The molar ratio of n-butyraldehyde to formaldehyde should be approximately 1:1.05-1.2.[4]

-

Catalyst Preparation: Prepare a mixture of di-n-butylamine and B(C₆F₅)₃. The mass ratio of di-n-butylamine to B(C₆F₅)₃ is typically in the range of 2:1 to 3:1. The amount of di-n-butylamine used is generally 5-20% of the mass of n-butyraldehyde.[4]

-

Reaction Initiation: Begin stirring the mixture of n-butyraldehyde and paraformaldehyde. Control the temperature of the reaction mixture to 40-60°C.[4]

-

Catalyst Addition: Slowly add the di-n-butylamine and B(C₆F₅)₃ mixture dropwise to the reaction flask, ensuring the temperature remains within the 40-60°C range.[4]

-

Reaction Period: After the addition of the catalyst is complete, maintain the reaction mixture at 40-60°C with continuous stirring for 1-4 hours.

-

Work-up: Upon completion of the reaction, allow the mixture to cool and stand, which will result in the separation of layers. Separate the organic layer.[4]

-

Stabilization and Purification: To the organic layer, add a polymerization inhibitor such as hydroquinone (0.1-0.5% by mass of the organic layer).[4] The crude this compound is then purified by distillation under normal pressure to obtain a colorless, transparent liquid.[4]

-

Storage: The purified this compound should be stored with the addition of a polymerization inhibitor (0.1-0.5%) to prevent polymerization.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from various reported syntheses of this compound.

Table 1: Reaction Conditions and Yields

| Catalyst System | n-Butyraldehyde:Formaldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| di-n-butylamine / B(C₆F₅)₃ | 1:1.2 | 40-60 | 2 | 94.5 | 99.8 | [4][5] |

| di-n-butylamine / B(C₆F₅)₃ | 1:1.05 | 40-60 | 1 | 93 | 99.5 | [4] |

| di-n-butylamine / B(C₆F₅)₃ (using 35% formaldehyde solution) | 1:1.15 | 40-60 | 2 | 86 | 99.7 | [4] |

| di-n-butylamine / B(C₆F₅)₃ (using 35% formaldehyde solution) | 1:1.15 | 40-60 | 2 | 94 | 99.8 | [4] |

| Silica-supported tungsten oxide (Gas Phase) | 1:2 | 275-300 | - | High Selectivity | - | [2] |

Table 2: Byproduct Formation in di-n-butylamine / B(C₆F₅)₃ Catalyzed Synthesis

| Byproduct | Percentage (%) |

| 2,2-hydroxymethyl butyraldehyde | 0.9 - 1.7 |

| 2,2-hydroxymethyl butanol | 0.8 - 1.9 |

Data extracted from a patent describing the synthesis.[4]

Visualizations

Reaction Pathway Diagram

Caption: Aldol condensation pathway for this compound synthesis.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

Conclusion

The synthesis of this compound from n-butyraldehyde and formaldehyde is a well-established and efficient process, particularly when employing a mixed catalyst system of di-n-butylamine and tris(pentafluorophenyl)borane. This method offers high yields and excellent product purity, making it an attractive choice for laboratory and potential industrial-scale production. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for researchers and professionals engaged in organic synthesis and the development of novel chemical entities. Careful control of reaction parameters and the use of polymerization inhibitors are critical for obtaining a stable, high-purity product.

References

A Comprehensive Technical Guide to 2-Ethylacrolein

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of 2-Ethylacrolein (CAS No. 922-63-4), a key unsaturated aldehyde utilized in diverse fields of organic synthesis. It details its chemical identity, physical properties, synthesis protocols, and significant applications, with a focus on its role as a versatile building block in constructing complex molecular architectures.

Chemical Identity: IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 2-methylidenebutanal .[1][2][3][4] It is also widely known by several common synonyms, which are frequently encountered in scientific literature and chemical catalogs.

Common Synonyms:

Physicochemical Properties

This compound is a clear, colorless to light brown, highly flammable liquid with a pungent odor.[1][3] Its bifunctional nature, containing both a reactive aldehyde and a dienophile, makes it a valuable precursor in various cycloaddition and annulation reactions.[1] To prevent spontaneous polymerization, it is typically stabilized with hydroquinone (B1673460).[1]

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | [1][2][5] |

| Molecular Weight | 84.12 g/mol | [1][2] |

| Boiling Point | 92-93 °C (at 760 mmHg) | [1][5] |

| Density | 0.859 g/mL (at 25 °C) | [5][10] |

| Flash Point | 1 °C (33.8 °F) - closed cup | [1][5] |

| Refractive Index | 1.425 - 1.4271 (n20/D) | [3][5] |

| Melting Point | -101 °C (estimated) | [3][5] |

| Solubility | Insoluble in water; soluble in alcohol | [1][5][11] |

| Vapor Pressure | 51.5 mmHg (at 25 °C) | [9][11] |

| LogP (o/w) | 1.07 - 1.24 | [9][11] |

Experimental Protocols & Applications

This compound's reactivity is centered around its conjugated π-electron system, which makes the carbonyl carbon and the β-carbon susceptible to nucleophilic attack, classifying it as a Michael acceptor.[1] This reactivity is harnessed in several key synthetic transformations.

A primary method for the industrial preparation of this compound is the aldol (B89426) condensation of n-butyraldehyde with formaldehyde (B43269).[3][12]

Detailed Methodology:

-

Catalyst Preparation: A catalyst solution is prepared. Common catalysts include secondary amines and their salts, such as diethanolamine-oxalate or a mixed system of di-n-butylamine and B(C₆F₅)₃.[3][12][13]

-

Reaction: n-Butyraldehyde and an aqueous solution of formaldehyde (typically 35-40%) are added to the catalyst solution. The molar ratio of n-butyraldehyde to formaldehyde is generally maintained around 1:1.05-1.2.[13]

-

Temperature Control: The reaction mixture is maintained at a controlled temperature, typically between 40-60 °C, for a duration of 1 to 4 hours.[12][13]

-

Work-up and Purification: Upon completion, the reaction mixture is allowed to stand and separate into aqueous and organic layers. The organic layer, containing the product, is separated.[13] A polymerization inhibitor like hydroquinone is added.[13] The final product is purified via distillation to yield this compound with high purity.[3][12][13]

This compound serves as a potent dienophile in [4+2] cycloaddition reactions, a cornerstone for constructing cyclic and bicyclic systems.[1]

Example Protocol: Synthesis of 2-ethylbicyclo[2.2.1]hept-5-ene-2-carboxaldehyde

-

Reactants: this compound is reacted with cyclopentadiene.[1][10]

-

Catalysis: The reaction is often catalyzed by a chiral Lewis acid. This is crucial for controlling the stereochemistry of the reaction, enabling the synthesis of the bicyclic product with high enantioselectivity.[1][10]

-

Significance: This enantioselective Diels-Alder reaction produces a valuable chiral building block that can be used for further, more complex synthetic transformations.[1]

The utility of this compound is highlighted in its application for the total synthesis of complex natural products, such as Aspidosperma alkaloids.[1][4] In the total synthesis of (±)-tabersonine, this compound participates in a critical and highly regio- and stereoselective [4+2] cycloaddition reaction with a 1-amino-3-siloxydiene to construct the foundational ring system of the alkaloid's core structure.[1][10]

Visualized Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from its common precursors.

Caption: Aldol condensation workflow for this compound synthesis.

References

- 1. This compound, 90% Technical Grade [benchchem.com]

- 2. Ethylacrolein | C5H8O | CID 70203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound – Wikipedia [de.wikipedia.org]

- 4. This compound, tech. 90%, stab. with 50ppm hydroquinone 25 g | Request for Quote [thermofisher.com]

- 5. 2-Ethylacrylaldehyde | 922-63-4 [chemicalbook.com]

- 6. This compound - 2-Ethylpropenal, 2-Methylenebutyraldehyde [sigmaaldrich.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. This compound [webbook.nist.gov]

- 9. innospk.com [innospk.com]

- 10. 2-乙基丙烯醛 contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-ethyl acrolein, 922-63-4 [thegoodscentscompany.com]

- 12. EP0058927B1 - Process for the preparation of alpha-alkyl acroleines - Google Patents [patents.google.com]

- 13. CN109096074B - Synthesis method of this compound - Google Patents [patents.google.com]

The Discovery and Enduring Utility of 2-Ethylacrolein: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylacrolein (IUPAC name: 2-methylenebutanal), a reactive α,β-unsaturated aldehyde, has carved a significant niche in the landscape of organic synthesis. From its conceptual roots in the 19th-century exploration of aldol (B89426) condensations to its modern-day application as a key building block in the synthesis of complex natural products and agrochemicals, the journey of this compound is one of enduring chemical significance. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and reaction mechanisms.

Discovery and History

The specific first synthesis of this compound is not definitively documented in a singular seminal publication. Its discovery is intrinsically linked to the development of the aldol condensation reaction in the latter half of the 19th century. The foundational work on base-catalyzed self-condensation of aldehydes by Charles-Adolphe Wurtz in 1872 and Alexander Borodin in 1869 laid the theoretical groundwork for the synthesis of α,β-unsaturated aldehydes.

The synthesis of this compound is a direct application of a mixed aldol condensation, specifically the reaction between n-butyraldehyde and formaldehyde (B43269). This type of reaction became a workhorse in organic synthesis in the early 20th century as chemists explored the creation of new carbon-carbon bonds. While a specific "discoverer" of this compound is not celebrated, its preparation is a logical extension of this established chemistry. Patents from the mid-20th century onwards detail various industrial-scale processes for its production, highlighting its emerging commercial importance as a versatile chemical intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow, volatile liquid with a pungent odor. It is highly flammable and air-sensitive, necessitating careful handling and storage. Hydroquinone is often used as a stabilizer to prevent polymerization.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O | [2] |

| Molecular Weight | 84.12 g/mol | [2] |

| Boiling Point | 92-93 °C | [2] |

| Melting Point | -101 °C (estimate) | [1] |

| Density | 0.859 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.425 | [1] |

| Flash Point | 1 °C (34 °F) | [2] |

| Solubility | Insoluble in water; Soluble in alcohol | [2] |

| Vapor Pressure | 36.4 mmHg | [1] |

Synthesis of this compound

The primary industrial and laboratory synthesis of this compound is the aldol condensation of n-butyraldehyde and formaldehyde. This reaction can be catalyzed by both acids and bases.

General Reaction Scheme

The overall reaction proceeds as follows:

Caption: Aldol condensation of n-butyraldehyde and formaldehyde.

Experimental Protocols

This modern protocol offers high purity and reduced byproducts.[3]

Materials:

-

n-Butyraldehyde

-

Formaldehyde (35-40% solution or paraformaldehyde)

-

Di-n-butylamine

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

-

Hydroquinone (or other suitable polymerization inhibitor)

-

Anhydrous sodium sulfate

-

Reaction flask (e.g., 500 mL three-necked flask) equipped with a dropping funnel, condenser, and magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To the reaction flask, add the mixture of di-n-butylamine and B(C₆F₅)₃. The mass ratio of di-n-butylamine to B(C₆F₅)₃ is typically 2-3:1, and the amount of di-n-butylamine is 5-20% of the mass of n-butyraldehyde.

-

In the dropping funnel, prepare a mixture of n-butyraldehyde and formaldehyde solution (molar ratio 1:1.05-1.2).

-

Slowly add the aldehyde mixture to the reaction flask while stirring and maintaining the temperature between 40-60 °C.

-

After the addition is complete, continue stirring at 40-60 °C for 2-4 hours.

-

Allow the reaction mixture to cool and stand, leading to the separation of two layers.

-

Separate the organic layer using a separatory funnel.

-

Add a polymerization inhibitor (e.g., 0.1-0.5% hydroquinone) to the organic layer.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the product by distillation at atmospheric pressure, collecting the fraction boiling at 92-93 °C.

-

Add a small amount of polymerization inhibitor to the distilled product for storage.

This method is suitable for continuous production.

Materials:

-

n-Butyraldehyde

-

Formaldehyde

-

Silica-supported tungsten oxide (WO₃) catalyst

-

Fixed-bed reactor system

Procedure:

-

The silica-supported WO₃ catalyst is packed into a fixed-bed reactor.

-

A gaseous feed of n-butyraldehyde and formaldehyde (molar ratio of approximately 1:2) is passed over the catalyst bed.

-

The reaction is maintained at a temperature range of 275–300 °C.

-

The product stream is cooled and condensed to collect the crude this compound.

-

The product is then purified by distillation.

Key Applications in Organic Synthesis

This compound's bifunctional nature, possessing both an electrophilic aldehyde and a reactive dienophile, makes it a valuable building block in a variety of organic transformations.

Diels-Alder Reaction in Natural Product Synthesis

A prominent application of this compound is its use as a dienophile in the Diels-Alder reaction to construct complex polycyclic frameworks. A landmark example is its role in the total synthesis of the Aspidosperma alkaloid (±)-tabersonine.[1]

In this synthesis, this compound reacts with a highly reactive 1-amino-3-siloxy-1,3-butadiene derivative. The reaction proceeds with high regioselectivity and endo selectivity to establish the crucial cis-relationship between the amino and aldehyde groups in the resulting cyclohexene (B86901) ring, which forms the core of the alkaloid.

Caption: Diels-Alder reaction in the synthesis of (±)-tabersonine.

Experimental Protocol for the Diels-Alder Reaction in the Synthesis of (±)-Tabersonine (Illustrative):

Materials:

-

1-Amino-3-siloxy-1,3-butadiene derivative

-

This compound

-

Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel

Procedure:

-

To a solution of the 1-amino-3-siloxy-1,3-butadiene derivative in the anhydrous solvent under an inert atmosphere, add this compound.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired Diels-Alder adduct. The endo product is typically favored due to secondary orbital interactions in the transition state.

Conclusion

From its origins in fundamental organic reaction discovery to its sophisticated use in the total synthesis of complex natural products, this compound has proven to be a versatile and indispensable reagent. Its straightforward synthesis and dual reactivity ensure its continued importance in both academic research and industrial applications. The detailed understanding of its properties and reaction mechanisms, as outlined in this guide, provides a solid foundation for its effective utilization in the development of new synthetic methodologies and the creation of novel molecules with potential applications in medicine and materials science.

References

Spectroscopic Profile of 2-Ethylacrolein: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethylacrolein (CAS No. 922-63-4), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable information for researchers, scientists, and professionals in drug development.

Molecular and Physical Properties

This compound, also known as 2-Methylenebutanal, has the molecular formula C₅H₈O and a molecular weight of 84.12 g/mol .[1][2][3][4][5] It is a colorless liquid with a pungent odor.[2] Key physical properties are summarized below.

| Property | Value |

| Molecular Formula | C₅H₈O[3][4][5] |

| Molecular Weight | 84.12 g/mol [1][2] |

| IUPAC Name | 2-methylidenebutanal[2] |

| Boiling Point | 92-93 °C[6] |

| Density | 0.859 g/mL at 25 °C[6] |

| Refractive Index | n20/D 1.425[6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound are presented below.

¹H NMR Data

The proton NMR spectrum provides information about the different types of protons in the molecule and their connectivity.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not explicitly provided in search results |

¹³C NMR Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not explicitly provided in search results |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for its aldehyde and alkene functionalities.

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly provided in search results | C=O stretch (aldehyde) |

| Data not explicitly provided in search results | C=C stretch (alkene) |

| Data not explicitly provided in search results | C-H stretch (alkene) |

| Data not explicitly provided in search results | C-H stretch (alkane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.[3]

| m/z | Relative Intensity | Assignment |

| 84 | Data not explicitly provided in search results | [M]⁺ (Molecular Ion)[5] |

| 55 | Data not explicitly provided in search results | [M-CHO]⁺ or other fragments[5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H NMR). The sample is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), with tetramethylsilane (B1202638) (TMS) used as an internal standard.[1]

IR Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like this compound, the spectrum can be acquired by placing a thin layer of the neat liquid between two potassium bromide (KBr) plates.[1][2] Alternatively, a vapor phase IR spectrum can be obtained.[1][2]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[3] The sample is introduced into the instrument, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio.

Spectroscopic Data Acquisition and Analysis Workflow

The general workflow for acquiring and analyzing spectroscopic data for a chemical compound like this compound is illustrated in the diagram below.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Ethylacrolein | C5H8O | CID 70203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound, 90% Technical Grade [benchchem.com]

- 6. This compound hydroquinone stabilizer 922-63-4 [sigmaaldrich.com]

Solubility of 2-Ethylacrolein in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylacrolein in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, outlining a general experimental protocol for solubility determination, and providing a logical workflow for such an analysis.

Introduction to this compound

This compound (CAS No. 922-63-4) is an unsaturated aldehyde with the molecular formula C₅H₈O. It is a colorless liquid with a pungent odor and is utilized as an intermediate in the synthesis of various organic compounds.[1] Understanding its solubility in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Qualitative Solubility of this compound

Based on available safety data sheets and chemical catalogs, the solubility of this compound in organic solvents can be summarized as follows.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvent | Solubility Description |

| Alcohols | Alcohol (general) | Soluble[1][2][3][4] |

| Ethanol | Miscible[5] | |

| Ketones | Acetone | Miscible[5] |

| Water | Water | Insoluble / Immiscible[1][2][3][4][5][6] |

Note: One source provides an estimated water solubility of 1.121e+004 mg/L at 25 °C, which contradicts the general consensus of insolubility.[7] This highlights the need for experimental verification.

Experimental Protocol for Determining Solubility

The following is a general experimental protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of preparing a saturated solution and then determining the concentration of the solute.

Materials

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, diethyl ether, ethyl acetate, hexane, toluene, DMF, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Thermostatically controlled shaker or magnetic stirrer

-

Centrifuge (optional)

-

Syringe filters (chemically compatible with the solvent)

-

Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Vials for sample analysis

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of a separate phase of this compound is necessary to ensure saturation.

-

Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow equilibrium to be reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of this compound in the solvent phase becomes constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the mixture to stand undisturbed for a period to allow the undissolved this compound to settle.

-

If necessary, centrifuge the sample to facilitate the separation of the excess solute.

-

Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a pipette or syringe. To avoid contamination from the undissolved solute, it is recommended to filter the aliquot through a chemically resistant syringe filter.

-

-

Analysis:

-

Accurately dilute the filtered aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.

-

Prepare a calibration curve by running a series of standards of known this compound concentrations in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solvent (g/L), or molarity (mol/L).

-

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship of factors influencing this compound solubility.

Conclusion

References

- 1. This compound, 90% Technical Grade [benchchem.com]

- 2. This compound, tech. 90%, stab. with 50ppm hydroquinone 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. This compound CAS 922-63-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. This compound, tech. 90%, stab. with 50ppm hydroquinone | Fisher Scientific [fishersci.ca]

- 5. 2-Ethylacrylaldehyde | 922-63-4 [chemicalbook.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-ethyl acrolein, 922-63-4 [thegoodscentscompany.com]

Stability and Storage of 2-Ethylacrolein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Ethylacrolein. Due to its reactive nature as an unsaturated aldehyde, proper handling and storage are critical to ensure its purity and prevent hazardous polymerization. This document outlines the key factors influencing its stability, provides recommended storage protocols, and details a proposed experimental workflow for stability assessment.

Core Concepts: Chemical Instability and Stabilization

This compound is a volatile and highly reactive organic compound. Its instability is primarily attributed to two key chemical features: the α,β-unsaturated carbonyl group and the aldehyde functionality. These make the molecule susceptible to a variety of reactions that can degrade its quality over time.

The primary degradation pathway of concern is polymerization . The conjugated system of the double bond and the carbonyl group makes this compound prone to free-radical or acid/base-catalyzed polymerization. This can be a rapid and exothermic process, potentially leading to a dangerous increase in pressure within a sealed container.[1] Polymerization can be initiated by exposure to heat, light, oxygen (which can form peroxides that initiate radical polymerization), and contact with acids or bases.[1]

To counteract this, this compound is typically supplied with a stabilizer , most commonly hydroquinone at a concentration of around 50 ppm.[2] Hydroquinone acts as a free-radical scavenger, inhibiting the initiation of polymerization.[1]

Recommended Storage and Handling Conditions

To maintain the integrity of this compound and ensure laboratory safety, the following storage and handling conditions are imperative:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigeration) | Reduces the rate of potential degradation reactions and polymerization.[2][3] |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Minimizes contact with oxygen, which can promote oxidation and peroxide formation, leading to polymerization. |

| Light | Protection from light (Amber vial/container) | Light can provide the energy to initiate free-radical polymerization. |

| Container | Tightly sealed, appropriate material (e.g., glass) | Prevents evaporation of this volatile compound and ingress of moisture or oxygen.[3] |

| Inhibitor | Presence of a stabilizer (e.g., 50 ppm hydroquinone) | Crucial for preventing spontaneous and rapid polymerization.[2] |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases, amines | These substances can catalyze polymerization or other hazardous reactions.[1][4] |

Handling Precautions:

-

Always handle this compound in a well-ventilated fume hood.[4]

-

Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Ground all equipment to prevent static discharge, which can be an ignition source for this flammable compound.[4]

-

Avoid heating the compound without proper safety measures and in the absence of a polymerization inhibitor.

Experimental Protocol for Stability Assessment

The following is a proposed experimental protocol for conducting a comprehensive stability study of this compound. This protocol is based on general principles of stability testing for reactive aldehydes and can be adapted based on specific laboratory capabilities.

Objective: To evaluate the stability of this compound under various storage conditions and identify potential degradation products.

Materials:

-

This compound (stabilized with 50 ppm hydroquinone)

-

High-purity solvents (e.g., acetonitrile (B52724), methanol, water)

-

Amber glass vials with Teflon-lined caps

-

Controlled environment chambers (for temperature and humidity control)

-

UV light source

-

Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Methodology:

-

Sample Preparation:

-

Aliquots of this compound are placed into amber glass vials.

-

The vials are purged with an inert gas (e.g., argon) before sealing to create an inert atmosphere.

-

A set of samples is prepared for each storage condition to be tested.

-

-

Storage Conditions (Stress Testing):

-

Long-Term Storage: 2-8°C (recommended storage condition).

-

Accelerated Storage: 25°C/60% RH and 40°C/75% RH.[5]

-

Photostability: Exposure to a controlled UV light source.

-

Forced Degradation:

-

Acidic conditions: Spiked with a dilute solution of hydrochloric acid.

-

Basic conditions: Spiked with a dilute solution of sodium hydroxide.

-

Oxidative conditions: Spiked with a dilute solution of hydrogen peroxide.

-

-

-

Time Points for Analysis:

-

Samples are analyzed at initial (T=0) and predetermined time points (e.g., 1, 3, 6, and 12 months for long-term storage; shorter intervals for accelerated and forced degradation studies).[6]

-

-

Analytical Method (Stability-Indicating Method):

-

A stability-indicating analytical method, capable of separating the intact this compound from its potential degradation products, should be developed and validated.[7]

-

HPLC Method: A reversed-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water is a suitable starting point. UV detection at a wavelength corresponding to the absorbance maximum of this compound should be used.[8]

-

GC Method: A GC method with a suitable capillary column and FID can also be employed, particularly for assessing purity and detecting volatile impurities.[9]

-

-

Data Analysis:

-

The concentration of this compound is quantified at each time point.

-

The appearance of any new peaks in the chromatograms, corresponding to degradation products, is monitored.

-

The degradation rate can be calculated, and the shelf-life under different conditions can be estimated.[10]

-

Visualizing Stability Factors and Workflows

To better understand the relationships influencing the stability of this compound and the experimental process to assess it, the following diagrams are provided.

Caption: Factors influencing this compound stability and mitigation strategies.

Caption: Proposed workflow for a this compound stability study.

Conclusion

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. This compound, 90% Technical Grade [benchchem.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. asiapharmaceutics.info [asiapharmaceutics.info]

- 10. researchgate.net [researchgate.net]

Chemical Identification and Physicochemical Properties

An In-depth Technical Guide to the Safety of 2-Ethylacrolein

This compound (CAS No. 922-63-4) is an unsaturated aldehyde with the molecular formula C₅H₈O.[1][2] Also known as 2-ethylpropenal, α-ethylacrolein, and 2-methylenebutyraldehyde, it is a clear, colorless to slightly yellow liquid with a pungent odor.[2][3][4][5][6][7] It serves as a significant chemical intermediate, or building block, in the synthesis of more complex molecules, including pesticides and various organic compounds.[1][2][7] Due to its reactivity and sensitivity to air and light, commercial preparations are often stabilized with inhibitors like hydroquinone (B1673460).[1][6][8][9][10]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for handling and storage protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 84.12 g/mol | [1][4][9][11] |

| Boiling Point | 92 - 93 °C at 760 mmHg | [1][3][5][6][9] |

| Melting Point | -101 °C (estimated) | [6][7] |

| Density | 0.859 g/mL at 25 °C | [6][9][12] |

| Flash Point | 1 °C (33.8 °F) - closed cup | [1][3][5][6][9] |

| Refractive Index | 1.425 - 1.4271 at 20 °C | [6][7][9] |

| Vapor Pressure | 36.4 - 51.5 mmHg at 25 °C | [4][8] |

| Solubility | Insoluble in water; soluble in alcohol. | [6][7][8] |

| Appearance | Colorless liquid | [3][4][5][6] |

| Odor | Pungent |[1][3][4][5] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[3][11] Its primary hazards are high flammability and severe acute toxicity, particularly via the inhalation route.[3][5][9] The substance is harmful if swallowed or in contact with skin and can cause irritation to the eyes, skin, and respiratory system.[11]

Table 2: GHS Classification for this compound

| Classification | Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |

|---|---|---|---|---|

| Flammable Liquids | 🔥 | Danger | H225: Highly flammable liquid and vapor. | [5][9][13] |

| Acute Toxicity, Oral | 💀 | H302: Harmful if swallowed. | [5][9][13] | |

| Acute Toxicity, Dermal | 💀 | H312: Harmful in contact with skin. | [5][9][13] |

| Acute Toxicity, Inhalation | 💀 | | H330: Fatal if inhaled. |[5][9][13] |

The NFPA 704 diamond assigns this compound a health rating of 4 (severe hazard), a flammability rating of 3 (can be ignited under almost all ambient conditions), and an instability rating of 0 (normally stable).[3][6]

Toxicological Profile

The acute toxicity of this compound is a primary concern. The α,β-unsaturated aldehyde functional group makes the molecule highly reactive toward biological nucleophiles, which is a key driver of its toxicity.

3.1 Acute Toxicity Data

Quantitative toxicity data underscore the significant hazard posed by this chemical, especially through inhalation. The Lethal Concentration 50 (LC₅₀) is the concentration of a chemical in the air that kills 50% of the test animals during the observation period, while the Lethal Dose 50 (LD₅₀) refers to the dose required to kill half the members of a tested population after a specified test duration.[14]

Table 3: Acute Toxicity Values for this compound

| Endpoint | Route | Species | Value | Reference(s) |

|---|---|---|---|---|

| LC₅₀ | Inhalation | Rat | 289 ppm (4 hours) | [3][4][8][11] |

| LD₅₀ (ATE) | Oral | - | 300 - 2000 mg/kg | [3] |

| LD₅₀ (ATE) | Dermal | - | 1000 - 2000 mg/kg | [3] |

ATE: Acute Toxicity Estimate

Inhalation of vapors can be fatal and may cause severe respiratory irritation, chemical pneumonitis, and pulmonary edema.[11] Vapors may also lead to drowsiness and dizziness.[11] Ingestion is harmful and may cause severe gastrointestinal distress, with a risk of aspiration into the lungs leading to lung injury.[11] Skin contact can be harmful due to systemic absorption and may cause inflammation and irritation.[11]

3.2 Mechanism of Toxicity: Michael Addition

The primary mechanism for the toxicity of α,β-unsaturated carbonyl compounds like this compound is through Michael addition.[1] The electrophilic β-carbon of the molecule readily reacts with cellular nucleophiles, such as the sulfhydryl groups of cysteine residues in proteins (e.g., glutathione).[1] This covalent modification can deplete cellular antioxidants, inactivate critical enzymes, and form DNA adducts, leading to widespread cellular dysfunction and toxicity.[1]

Caption: Covalent modification of a biological nucleophile by this compound via Michael addition.

Experimental Protocols

While specific, detailed experimental reports are proprietary, the toxicological data cited (e.g., rat inhalation LC₅₀) are typically generated following standardized methodologies established by international bodies.

4.1 Representative Protocol: Acute Inhalation Toxicity Study (OECD 403)

A representative protocol for determining the 4-hour inhalation LC₅₀ in rats would be based on the OECD Test Guideline 403.

-

Objective: To determine the median lethal concentration (LC₅₀) of this compound vapor following a 4-hour exposure.

-

Test System: Young adult laboratory rats (e.g., Sprague-Dawley), typically with equal numbers of males and females.

-

Exposure: Animals are placed in whole-body or nose-only inhalation chambers. A controlled atmosphere containing a specific concentration of this compound vapor is generated and maintained for a continuous 4-hour period. Multiple concentration groups are used to establish a dose-response curve.

-

Chamber Monitoring: The concentration of this compound within the chamber is analytically monitored throughout the exposure period to ensure stability. Temperature, humidity, and airflow are also controlled and recorded.

-

Post-Exposure Observation: Following exposure, animals are returned to their cages and observed for at least 14 days. Clinical signs of toxicity, distress, and mortality are recorded daily. Body weights are measured periodically.

-

Endpoint Analysis: The primary endpoint is mortality. The LC₅₀ value and its 95% confidence limits are calculated from the concentration-mortality data using appropriate statistical methods (e.g., probit analysis). A gross necropsy of all animals is performed at the end of the study.

Safe Handling, Storage, and Exposure Control

Given its high toxicity and flammability, stringent safety measures are mandatory when handling this compound.

-

Engineering Controls: Work must be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3][5][10][15] Use non-sparking, explosion-proof ventilation systems and electrical equipment.[3][5][11][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[9][11]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact.[9][11]

-

Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors.[3][9]

-

-

Handling Procedures: Avoid all personal contact, including inhalation.[11] Keep away from heat, sparks, open flames, and other ignition sources.[3][5][10][11][15] Ground all equipment to prevent static discharge.[3][5][15]

-

Storage Conditions: Store in a cool, dry, well-ventilated, and secured area, away from incompatible materials such as strong oxidizing agents.[3][5][11][15] It is recommended to keep containers refrigerated at 2-8°C.[1][6][9] Containers should be kept tightly sealed and protected from air and light.[3][5][6][10][15]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical following any exposure to this compound.

-

Inhalation: Immediately move the exposed person to fresh air.[3][11] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][15] Seek immediate medical attention.[3][15]

-

Skin Contact: Immediately remove all contaminated clothing.[3][11] Flush the affected skin with large amounts of running water for at least 15 minutes.[3][15] Seek immediate medical attention.[3][15]

-

Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids apart to ensure complete irrigation.[11] Seek immediate medical attention.[3][15]

-

Ingestion: Do NOT induce vomiting.[3][11] If the person is conscious, rinse their mouth with water. Call a physician or poison control center immediately.[3][15] If vomiting occurs spontaneously, lean the patient forward to prevent aspiration of vomitus into the lungs.[11]

Caption: General workflow for first aid response following exposure to this compound.

Fire and Explosion Hazard

This compound is a highly flammable liquid and vapor, presenting a significant fire hazard.[3][11]

-

Flash Point: 1 °C / 33.8 °F.[3]

-

Explosion Hazard: Vapors are heavier than air and may travel along the ground to a distant ignition source and flash back.[10] Forms explosive mixtures with air at ambient temperatures.[10]

-

Suitable Extinguishing Media: Use alcohol-stable foam, dry chemical powder, or carbon dioxide (CO₂).[11] Water mist may be used to cool closed containers.[3]

-

Hazardous Combustion Products: Burning may produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO₂).[5][11]

-

Firefighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[10] Remove containers from the fire area and cool with water if possible.[10]

References

- 1. This compound, 90% Technical Grade [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. fishersci.com [fishersci.com]

- 4. Ethylacrolein | C5H8O | CID 70203 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.nl [fishersci.nl]

- 6. 2-Ethylacrylaldehyde | 922-63-4 [chemicalbook.com]

- 7. This compound – Wikipedia [de.wikipedia.org]

- 8. 2-ethyl acrolein, 922-63-4 [thegoodscentscompany.com]

- 9. This compound hydroquinone stabilizer 922-63-4 [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.ch [fishersci.ch]

- 13. 2-乙基丙烯醛 contains hydroquinone as stabilizer | Sigma-Aldrich [sigmaaldrich.com]

- 14. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

Toxicological Profile of 2-Ethylacrolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Ethylacrolein (CAS No. 922-63-4) is a reactive α,β-unsaturated aldehyde with significant toxicological properties. This technical guide provides a comprehensive overview of its toxicological profile, including acute, subchronic, and genotoxic effects, as well as insights into its mechanisms of toxicity and toxicokinetics. The information is compiled from available safety data sheets, scientific literature, and toxicological databases. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding. It is important to note that while data on this compound itself is presented where available, some information, particularly concerning chronic toxicity, carcinogenicity, and reproductive/developmental toxicity, is extrapolated from studies on the closely related and well-studied compound, acrolein.

Chemical and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 922-63-4 | [1] |

| Molecular Formula | C₅H₈O | [1] |

| Molecular Weight | 84.12 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Odor | Pungent | [1] |

| Boiling Point | 92-93 °C | [1] |

| Flash Point | 1 °C | [1] |

| Solubility | Soluble in alcohol; insoluble in water. | [1] |

Acute Toxicity

This compound exhibits high acute toxicity via inhalation and is harmful through oral and dermal routes of exposure.[3]

| Endpoint | Species | Route | Value | Classification | Reference(s) |

| LC₅₀ | Rat | Inhalation | 289 ppm (4 hours) | Fatal if inhaled (Category 2) | [2][3][4][5] |

| ATE | - | Oral | 300 - 2000 mg/kg | Harmful if swallowed (Category 4) | [4] |

| ATE | - | Dermal | 1000 - 2000 mg/kg | Harmful in contact with skin (Category 4) | [4] |

ATE: Acute Toxicity Estimate

Subacute and Subchronic Toxicity

A key subacute inhalation toxicity study was conducted on rats, providing valuable insights into the effects of repeated exposure to this compound.[6][7]

13-Week Inhalation Study in Rats

-

Reference: Appelman L. M., Hendriksen C. F., Feron V. J. (1981). Repeated exposure to alpha-ethylacrolein vapour: Subacute toxicity study in rats. Toxicology, 22(1), 79-87.[6][7]

-

Experimental Protocol:

-

Test Species: Rats (10 males and 10 females per group).

-

Exposure Concentrations: 0, 2.0, 9.8, or 48.4 ppm.

-

Exposure Duration: 6 hours/day, 5 days/week for 13 weeks.

-

Route of Administration: Whole-body inhalation.

-

Endpoints Evaluated: Clinical signs, body weight, food consumption, clinical pathology, organ weights, and histopathology.

-

-

Summary of Findings:

-

No-Observed-Adverse-Effect Level (NOAEL): 2.0 ppm.

-

Lowest-Observed-Adverse-Effect Level (LOAEL): 9.8 ppm, based on minor effects such as decreased concentrations of total protein and albumin in the blood serum and minimal hyper- and metaplasia of the tracheobronchial epithelium.[8]

-

Effects at 48.4 ppm:

-

Growth retardation and focal alopecia.

-

Increased serum activity of glutamic-oxalacetic transaminase, glutamic-pyruvic transaminase, and alkaline phosphatase.

-

Decreased serum concentrations of total protein and albumin.

-

Increased relative weights of the heart, liver, adrenals, and lungs.[8]

-

Histopathological changes in the respiratory tract, including hyper- and metaplasia of the respiratory epithelium and atrophy of the nasal olfactory epithelium.[8]

-

-

Genotoxicity

This compound is considered to be a direct-acting mutagen.

-

Ames Test (Bacterial Reverse Mutation Assay):

-

Finding: Mutagenic in Salmonella typhimurium strain TA100 without metabolic activation. This indicates that this compound can directly cause base-pair substitution mutations in DNA.

-

Experimental Protocol (General):

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98 for frameshift mutations, TA100 for base-pair substitutions) are used.

-

Exposure: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix from rat liver).

-

Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.

-

Incubation: Plates are incubated at 37°C for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

-

-

Carcinogenicity

There are no specific carcinogenicity studies available for this compound. However, studies on the related compound, acrolein, have not shown evidence of carcinogenicity.

-

Acrolein Carcinogenicity Studies:

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Studies on acrolein in rats have not shown adverse effects on reproduction at certain exposure levels.[9]

Mechanism of Toxicity

The toxicity of this compound is primarily attributed to its chemical structure as an α,β-unsaturated aldehyde. This functional group makes it a potent electrophile and a Michael acceptor, allowing it to readily react with biological nucleophiles.[10]

Covalent Adduct Formation

The primary mechanism of toxicity involves the formation of covalent adducts with cellular macromolecules, particularly proteins and DNA, through Michael addition. The electrophilic β-carbon of the α,β-unsaturated system is susceptible to attack by nucleophilic groups present in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and glutathione (B108866) (GSH).[10] This adduction can alter the structure and function of proteins, leading to enzyme inhibition and disruption of cellular processes.

Oxidative Stress

This compound is a potent inducer of oxidative stress. This occurs through two main pathways:

-

Glutathione (GSH) Depletion: this compound reacts rapidly with GSH, a key intracellular antioxidant, leading to its depletion. This compromises the cell's ability to detoxify reactive oxygen species (ROS).[10]

-

ROS Generation: The depletion of GSH and the interaction of this compound with cellular components can lead to an increase in the production of ROS, such as superoxide (B77818) anion and hydrogen peroxide.[10]

The resulting oxidative stress can cause damage to lipids, proteins, and DNA, contributing to cytotoxicity.

Signaling Pathway Perturbation

The electrophilic and oxidative stress induced by this compound can perturb critical cellular signaling pathways.

Glutathione depletion is a key event that can trigger apoptosis (programmed cell death). The loss of this critical antioxidant sensitizes the cell to oxidative damage and can activate both intrinsic and extrinsic apoptotic pathways. This includes the release of cytochrome c from mitochondria and the activation of caspases, the executioner enzymes of apoptosis.[11][12]